molecular formula C22H19N3O2S3 B12190800 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12190800
M. Wt: 453.6 g/mol
InChI Key: ZTTIHIATNADRDT-JXMROGBWSA-N
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Description

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that includes phenyl groups, thiadiazole, and oxathiine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Formation of Oxathiine Ring: This step involves cyclization reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives.

Scientific Research Applications

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole and oxathiine rings may play a crucial role in binding to these targets, while the phenyl groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-phenylprop-2-en-1-yl sulfanyl derivatives: These compounds share the phenylprop-2-en-1-yl sulfanyl moiety but differ in other structural aspects.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

    Oxathiine derivatives: Compounds containing the oxathiine ring with various functional groups.

Uniqueness

3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of phenyl, thiadiazole, and oxathiine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

5-phenyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H19N3O2S3/c26-20(18-19(28-15-13-27-18)17-11-5-2-6-12-17)23-21-24-25-22(30-21)29-14-7-10-16-8-3-1-4-9-16/h1-12H,13-15H2,(H,23,24,26)/b10-7+

InChI Key

ZTTIHIATNADRDT-JXMROGBWSA-N

Isomeric SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SC/C=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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